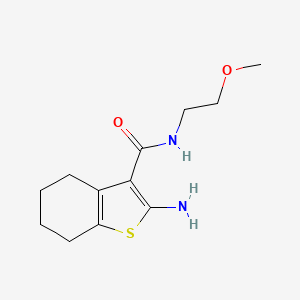

2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-16-7-6-14-12(15)10-8-4-2-3-5-9(8)17-11(10)13/h2-7,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKNLWPBILDIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(SC2=C1CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the amino and methoxyethyl groups through nucleophilic substitution and amide formation reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

Reduction: Reduction reactions can be used to modify the benzothiophene core or to reduce any nitro groups to amino groups.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized benzothiophene derivatives.

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound are in the fields of medicinal chemistry and pharmacology. Research indicates that derivatives of benzothiophene compounds exhibit a range of biological activities including:

- Antitumor Activity : Compounds similar to 2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown cytostatic effects against various cancer cell lines. Studies suggest that modifications in the substituents can enhance their potency and selectivity against tumor cells .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at specific positions on the benzothiophene ring can lead to enhanced biological activity. For example:

| Substituent Position | Effect on Activity |

|---|---|

| 2-Methoxyethyl | Enhances solubility and bioavailability |

| Amino Group | Critical for binding to target proteins |

| Benzothiophene Core | Influences overall pharmacodynamics |

This table summarizes how different structural modifications can affect the biological activity of the compound.

Case Studies

- Cytostatic Activity Study : A study conducted on azomethine derivatives of 2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide revealed promising cytostatic effects against various cancer cell lines. The study utilized high-performance liquid chromatography (HPLC) to analyze the purity and efficacy of synthesized compounds .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of this compound showed that it could significantly reduce inflammation markers in vitro. The results indicated a dose-dependent response, suggesting its therapeutic potential in treating chronic inflammatory conditions .

- Antimicrobial Evaluation : A recent study evaluated various derivatives against common pathogens and found that certain modifications led to enhanced antimicrobial activity, indicating potential use in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxyethyl groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The benzothiophene core can also participate in π-π stacking interactions and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

The following analysis compares 2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with structurally analogous derivatives, focusing on substituent effects, synthetic methodologies, and biological activities.

Structural and Functional Group Variations

Key Observations :

- Polarity : Methoxyethyl and sulfone-containing derivatives exhibit higher hydrophilicity compared to aryl-substituted analogs.

- Steric Impact : Bulky groups like dichlorobenzoyl may limit conformational flexibility but improve selectivity for specific targets .

Yield Comparison :

Critical Findings :

- Anticancer Activity : Azomethine derivatives exhibit IC₅₀ values in the low micromolar range against HeLa and MCF-7 cell lines, attributed to apoptosis induction via mitochondrial pathways .

- Antimicrobial Potency : Dichlorobenzoyl-substituted analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .

- Structural-Activity Relationships (SAR) :

- Hydrophilic Groups (e.g., methoxyethyl) correlate with improved solubility but reduced blood-brain barrier penetration.

- Halogen Substituents enhance potency against Gram-positive bacteria and fungi .

Biological Activity

2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and structure-activity relationships (SAR) to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by a benzothiophene core with an amine and carboxamide functional group. The inclusion of a methoxyethyl side chain enhances its solubility and may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 239.31 g/mol |

| Purity | >95% |

| Physical State | Solid |

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Azomethine derivatives synthesized from this compound demonstrated significant cytostatic effects against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, showing that these derivatives could inhibit cell proliferation effectively, particularly in breast and colon cancer models .

Antitubercular and Anti-inflammatory Effects

The azomethine derivatives also exhibited antitubercular and anti-inflammatory activities. In vitro evaluations indicated that these compounds could inhibit the growth of Mycobacterium tuberculosis and reduce inflammatory responses in cellular models. The mechanism of action appears to involve the modulation of inflammatory cytokines .

Local Anesthetic Properties

Some derivatives related to 2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown local anesthetic properties comparable to traditional anesthetics like lidocaine. In studies involving frog and guinea pig models, these compounds demonstrated significant anesthetic activity at lower concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives appears to be influenced by several structural features:

- Substituents on the aromatic ring : Variations in substituents can enhance or diminish activity.

- Side chain modifications : The methoxyethyl group is crucial for solubility and bioavailability.

- Functional groups : The presence of amino and carboxamide groups is essential for interaction with biological targets.

Case Studies

-

Synthesis and Evaluation :

A study focused on synthesizing azomethine derivatives from 2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reported successful yields with high purity (>95%). The synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines using standard assays . -

Predictive Modeling :

Computational methods were employed to predict the biological activity of synthesized derivatives. Using PASS online software, researchers identified potential anticancer and anti-inflammatory activities based on structural features .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

- Methodological Answer : The compound is synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes (e.g., aromatic or aliphatic) in ethanol under reflux, forming azomethine intermediates. Subsequent heterocyclization using glacial acetic acid and dimethyl sulfoxide (DMSO) yields tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives . Reaction progress is monitored via thin-layer chromatography (TLC), and products are purified via recrystallization or reverse-phase HPLC .

Q. Which spectroscopic and analytical techniques are employed for structural characterization?

- Methodological Answer :

- 1H/13C NMR spectroscopy : Assigns proton and carbon environments, confirming regiochemistry and substituent integration (e.g., methoxyethyl group at N-position) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH bends at ~3300 cm⁻¹) .

- LC-MS/HRMS : Validates molecular weight and purity (>95%) using acetonitrile-water mobile phases .

Q. What preliminary biological assays are used to evaluate activity?

- Methodological Answer : Initial screens include:

- Enzyme inhibition assays : Testing against tyrosinase or anti-inflammatory targets (e.g., COX-2) using spectrophotometric methods .

- Cytostatic activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Advanced Research Questions

Q. How can computational tools like PASS Online guide experimental design for biological activity prediction?

- Methodological Answer : PASS Online predicts pharmacological profiles (e.g., cytostatic, anti-inflammatory, antitubercular) by analyzing molecular descriptors. For example, azomethine derivatives with electron-withdrawing substituents on the aromatic ring show enhanced cytostatic activity, guiding synthesis of halogenated analogs . Cross-validate predictions with molecular docking to identify binding interactions with target proteins (e.g., DNA topoisomerases) .

Q. What strategies optimize HPLC conditions for purity assessment and impurity profiling?

- Methodological Answer :

- Column selection : Use C18 columns with 5 µm particle size for high resolution.

- Mobile phase : Isocratic elution with acetonitrile-water (70:30, v/v) at 1.0 mL/min flow rate achieves baseline separation of derivatives .

- Detection : UV absorption at 254 nm for carboxamide derivatives. Validate method robustness via spike-and-recovery experiments for impurities .

Q. How to resolve contradictions in bioactivity data across structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methoxyethyl vs. ethoxyphenyl groups) and correlate with bioassay results. For example, bulky substituents may reduce membrane permeability, explaining lower in vivo efficacy despite high in vitro activity .

- Meta-analysis : Aggregate data from multiple studies (e.g., anti-Alzheimer vs. anticancer assays) to identify confounding factors like assay sensitivity or cell-line variability .

Q. What crystallographic methods validate the 3D structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water). Use SHELXL for refinement, applying anisotropic displacement parameters for non-H atoms .

- ORTEP-3/WinGX : Generate thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks (e.g., N–H···O interactions between carboxamide groups) .

Q. How to design a stability study under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40°C for 24 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., hydrolysis of the methoxyethyl group) .

- Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.